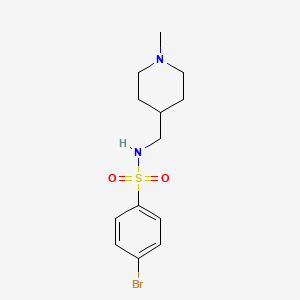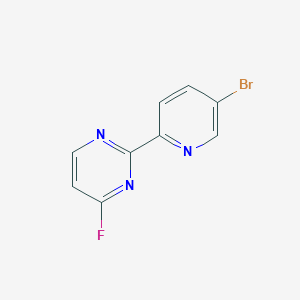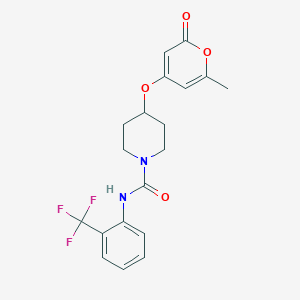
4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H19F3N2O4 and its molecular weight is 396.366. The purity is usually 95%.
BenchChem offers high-quality 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
- The compound has been involved in the synthesis of new chemical entities, such as substituted pyrazolo[4,3-c]pyridine-3-ols, which are novel fused heterobicycles. These compounds were derived from 4-oxo-N,2,6-triphenyl piperidine-3-carboxamides, highlighting the role of similar compounds in synthesizing complex heterocyclic structures that could have diverse applications in medicinal chemistry and drug discovery (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Biological Activity Exploration
- Research has also focused on identifying and optimizing compounds with significant biological activities, such as inhibitors of soluble epoxide hydrolase. Through high-throughput screening and lead optimization, compounds with similar structures have been evaluated for their potential in treating various diseases by modulating enzymatic activity, indicating the importance of such compounds in therapeutic applications (Thalji et al., 2013).
Anticancer Research
- The synthesis of polysubstituted 4H-pyran derivatives and their evaluation for anticancer activity represent another significant application. An efficient microwave-assisted procedure was developed for synthesizing new 4H-pyran derivatives, which were then tested against various human cancer cell lines. This research underscores the potential of such compounds in developing new anticancer agents (Hadiyal et al., 2020).
Antifungal Activity
- Some derivatives of similar compounds have been synthesized and evaluated for their antifungal activities against phytopathogenic fungi. This research highlights the agricultural and pharmaceutical applications of such compounds in developing new fungicides to combat plant diseases (Wu et al., 2012).
Molecular Docking Studies
- The design, synthesis, and biological evaluation of carboxamide derivatives for antitubercular and antibacterial activities, accompanied by in silico docking studies, demonstrate the compound's role in drug discovery processes. This approach helps in understanding the molecular interactions and improving the compounds' efficacy against specific targets (Bodige et al., 2020).
properties
IUPAC Name |
4-(2-methyl-6-oxopyran-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c1-12-10-14(11-17(25)27-12)28-13-6-8-24(9-7-13)18(26)23-16-5-3-2-4-15(16)19(20,21)22/h2-5,10-11,13H,6-9H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPORUIRTBVQBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2977101.png)
![1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol](/img/structure/B2977102.png)
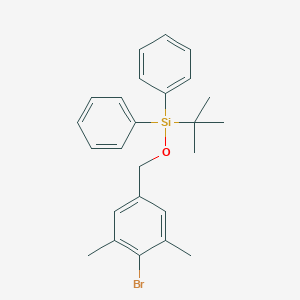

![4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2977110.png)
![N-[(4-chlorophenyl)carbamothioyl]acetamide](/img/structure/B2977112.png)
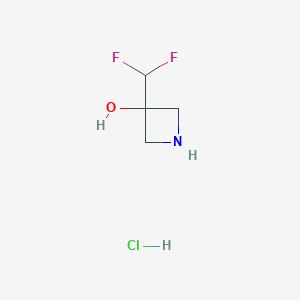



![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977119.png)
